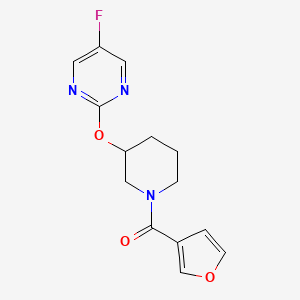
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone" is a sophisticated organic molecule that features multiple functional groups and aromatic rings, making it an interesting subject of study in medicinal chemistry and pharmaceutical research. Its complex structure suggests potential for diverse interactions within biological systems, paving the way for various applications.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such asdihydroorotate dehydrogenase (DHODH) and serine/threonine-protein kinase B-raf . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and signal transduction.
Mode of Action
For instance, it may inhibit DHODH, an enzyme involved in pyrimidine synthesis , thereby affecting the production of pyrimidine, a crucial component of DNA.
Biochemical Pathways
The compound likely affects the pyrimidine synthesis pathway by inhibiting the DHODH enzyme . This inhibition results in a lack of pyrimidine, which is essential for DNA synthesis. Consequently, this could prevent the multiplication and spread of cells or organisms that rely on this pathway.
Result of Action
The inhibition of pyrimidine synthesis by this compound could lead to a decrease in DNA synthesis in the affected cells or organisms. This could potentially halt their multiplication and spread . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone generally involves a multi-step process that starts with the individual preparation of key intermediates:
Preparation of 5-Fluoropyrimidin-2-yl alcohol: : This is typically synthesized through halogenation of pyrimidine followed by a hydroxylation step.
Formation of piperidin-1-yl methanone: : The piperidin-1-yl methanone core is prepared through the amination of piperidine with a carbonyl source.
Synthesis of furan-3-yl methanone: : Furan ring formation involves cyclization reactions using furfural derivatives.
Industrial Production Methods: On an industrial scale, the synthesis involves the optimization of reaction conditions, such as temperature, solvent selection, and use of catalysts to increase yield and purity. This often involves:
Batch or continuous flow reactors for maintaining consistent reaction environments.
Catalysts like palladium or platinum for coupling reactions.
Automated processes to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation at the piperidinyl ring, typically using agents like m-chloroperbenzoic acid.
Reduction: : The furan and pyrimidinyl moieties can be reduced under specific conditions using hydrogenation catalysts.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the fluoropyrimidinyl group.
Common Reagents and Conditions Used:
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Nucleophiles like sodium methoxide or electrophiles such as bromine under appropriate conditions.
Major Products Formed from These Reactions:
Oxidized derivatives: : Formation of piperidinone derivatives.
Reduced products: : Hydrogenated furan and pyrimidinyl derivatives.
Substituted compounds: : Various substituted analogs depending on the nucleophiles or electrophiles used.
Wissenschaftliche Forschungsanwendungen
This compound finds usage in multiple scientific domains due to its varied functional groups and reactive sites:
Chemistry: : Employed as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: : Studied for its interaction with biological molecules and potential as a biochemical probe.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways and receptors.
Industry: : Utilized in the development of materials with unique properties such as pharmaceutical excipients and agrochemical products.
Vergleich Mit ähnlichen Verbindungen
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
(3-((5-Hydroxypyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone
These analogs vary primarily by the substituents on the pyrimidine ring, affecting their chemical and biological properties.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-6-16-14(17-7-11)21-12-2-1-4-18(8-12)13(19)10-3-5-20-9-10/h3,5-7,9,12H,1-2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSUUHFXDHEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














